

# Application Notes and Protocols: 1H and 13C NMR Spectral Data of Sanggenon O

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Compound of Interest		
Compound Name:	sanggenon O	
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### Introduction

**Sanggenon O** is a complex Diels-Alder type adduct isolated from the root bark of Morus species, commonly used in traditional medicine. Its intricate structure, featuring a polycyclic system with multiple stereocenters, presents a significant challenge for structural elucidation and chemical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) signals of **sanggenon O**, providing crucial information for its identification, purity assessment, and the study of its bioactive properties. This document provides a detailed summary of the available ¹H and ¹³C NMR spectral data for **sanggenon O**, along with experimental protocols and an overview of its anti-inflammatory activity.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The complete assignment of the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **sanggenon O** is essential for its structural verification. While a comprehensive, tabulated dataset for **sanggenon O** is not readily available in a single source, the following tables have been compiled from spectral data of **sanggenon O** and its closely related structural analogs, sanggenon C and Q. The data for sanggenon C and Q are provided for comparative purposes to aid in the interpretation of the spectra of **sanggenon O**.

Table 1: <sup>1</sup>H NMR Spectral Data of **Sanggenon O** and Related Compounds (in Acetone-d<sub>6</sub>)



Position	Sanggenon O ¹H Chemical Shift (δ ppm)	Sanggenon C <sup>1</sup> H Chemical Shift (δ ppm)	Sanggenon Q <sup>1</sup> H Chemical Shift (δ ppm)	Multiplicity	J (Hz)
3	Data not available	4.88	4.90	m	
8	Data not available	6.13	6.07	S	-
10	Data not available	3.0-3.2	2.90 (dd), 3.04 (dd)	m	J=7.3, 13.1; J=8.8, 13.1
11-CH₃	Data not available	1.18, 1.28	1.18, 1.26	S	
14	Data not available	4.15	4.11	br	•
15	Data not available	5.65	5.61	br s	•
16-CH₃	Data not available	1.95	1.91	S	-
18	Data not available	2.30, 2.50	2.26 (br d), 2.47 (br d)	br d	J=18.0
19	Data not available	3.88	3.85	m	
20	Data not available	4.65	4.63	t	J=5.6
24	Data not available	6.25	6.23	d	J=2.4
26	Data not available	6.43	6.41	dd	J=2.4, 9.2



27	Data not available	8.43	8.41	d	J=9.2
30	Data not available	6.48	6.46	d	J=2.4
32	Data not available	6.29	6.27	dd	J=2.4, 8.6
33	Data not available	6.96	6.94	d	J=8.6
3'-H	Data not available	6.35	6.33	d	J=2.4
5'-H	Data not available	6.43	6.41	dd	J=2.4, 8.6
6'-H	Data not available	7.33	7.31	d	J=8.6
5-OH, 23-OH	Data not available	12.55, 12.58	12.50, 12.53	s	

Note: The proton NMR spectrum of **sanggenon O** has been reported to be remarkably different from that of sanggenon C and D.[1] A complete, tabulated dataset for **sanggenon O** was not available in the reviewed literature. The data for sanggenon C and Q are from Jin, Y. et al., HETEROCYCLES, 1989, 29, 2129-2135.

Table 2: 13C NMR Spectral Data of Sanggenon C and Sanggenon Q (in Acetone-d<sub>6</sub>)



Position	Sanggenon C Chemical Shift (δ ppm)	Sanggenon Q Chemical Shift (δ ppm)
2	89.2	89.0
3	80.8	80.6
4	197.8	197.6
4a	102.8	102.6
5	164.8	164.6
6	96.5	96.3
7	166.0	165.8
8	95.8	95.6
8a	161.2	161.0
1'	115.8	115.6
2'	158.0	157.8
3'	102.5	102.3
4'	159.2	159.0
5'	107.5	107.3
6'	131.0	130.8
9	45.2	45.0
10	41.8	41.6
11	78.5	78.3
11-CH <sub>3</sub>	25.0, 25.5	24.8, 25.3
12	122.5	122.3
13	133.0	132.8
14	40.2	40.0
15	120.5	120.3
-		



-		
16	134.5	134.3
16-CH₃	23.0	22.8
17	124.0	123.8
18	31.5	31.3
19	48.0	47.8
20	42.5	42.3
21	208.0	207.8
22	105.0	104.8
23	162.0	161.8
24	102.0	101.8
25	160.5	160.3
26	108.0	107.8
27	132.5	132.3
28	112.0	111.8
29	157.0	156.8
30	103.0	102.8
31	158.5	158.3
32	106.0	105.8
33	130.0	129.8

Note: The structure of **sanggenon O** was confirmed based on its spectral and chemical evidence, and it is considered a Diels-Alder type adduct.[1] The  $^{13}$ C NMR data for sanggenon C and Q are provided as a reference from Jin, Y. et al., HETEROCYCLES, 1989, 29, 2129-2135.

## **Experimental Protocols**



The following is a general protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra of flavonoid compounds like **sanggenon O**. Specific parameters may need to be optimized based on the available instrumentation and sample concentration.

#### 1. Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of purified **sanggenon O** and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d<sub>6</sub>, methanol-d<sub>4</sub>, or chloroform-d). The choice of solvent is critical and should be reported with the data.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ( $\delta = 0.00$  ppm).
- Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
- Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

#### 2. NMR Data Acquisition

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ¹H NMR Spectroscopy:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters:
    - Pulse sequence: zg30 or similar
    - Number of scans: 16-64
    - Relaxation delay (d1): 1-5 seconds
    - Acquisition time: 2-4 seconds







Spectral width: 12-16 ppm

<sup>13</sup>C NMR Spectroscopy:

Acquire a one-dimensional <sup>13</sup>C NMR spectrum with proton decoupling.

Typical parameters:

Pulse sequence: zgpg30 or similar

Number of scans: 1024-4096 (or more, depending on concentration)

■ Relaxation delay (d1): 2-5 seconds

Spectral width: 200-250 ppm

• 2D NMR Spectroscopy:

- To aid in the complete and unambiguous assignment of all signals, a suite of 2D NMR experiments should be performed. These include:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond proton-carbon correlations.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.
  - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

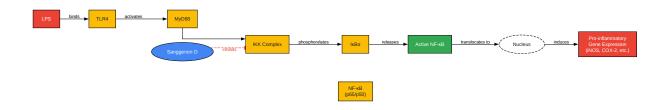
#### 3. Data Processing and Analysis



- Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-tonoise ratio.
- Perform Fourier transformation, phase correction, and baseline correction.
- Calibrate the spectra using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants (J-values) in the <sup>1</sup>H NMR spectrum to deduce connectivity.
- Correlate the 1D and 2D NMR data to assign each proton and carbon signal to its specific position in the sanggenon O molecule.

# Application: Anti-inflammatory Activity of Sanggenon O

**Sanggenon O** has been reported to exhibit anti-inflammatory properties. Its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.



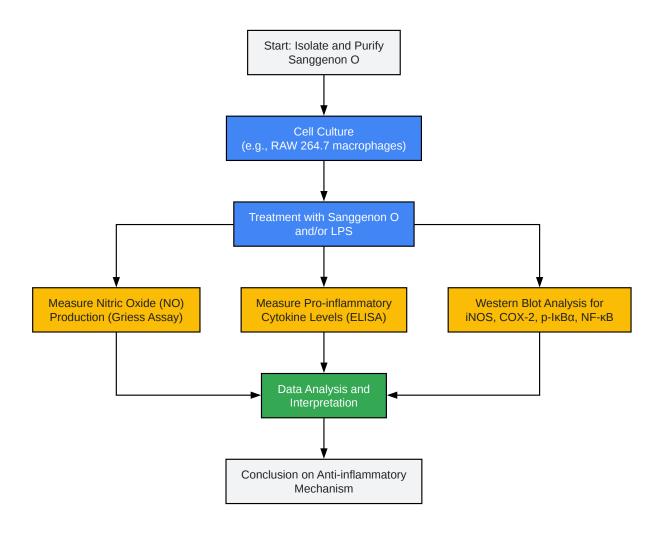
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Figure 1. Simplified schematic of the NF-kB signaling pathway and the inhibitory action of **Sanggenon O**.

Workflow for Investigating the Anti-inflammatory Effects of Sanggenon O

The following workflow outlines the key steps for researchers interested in studying the antiinflammatory properties of **sanggenon O**.



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Figure 2. Experimental workflow for studying the anti-inflammatory effects of **Sanggenon O**.



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### References

- 1. [Structure and spectral characteristics of Diels-Alder type adducts from Morus] PubMed [pubmed.ncbi.nlm.nih.gov]
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